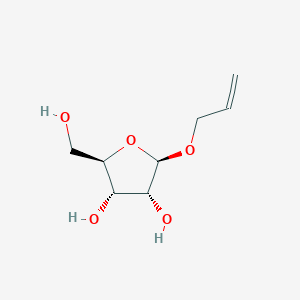![molecular formula C19H14N2O4S B237939 N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, also known as TD-3504, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of benzodioxole derivatives and has been extensively studied for its pharmacological properties. In
作用機序
The mechanism of action of N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is not fully understood, but studies have shown that the compound inhibits the activity of several key enzymes involved in inflammation and cancer. N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells. N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs and topoisomerase II. Additionally, N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
実験室実験の利点と制限
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and has high purity and yield. N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological properties.
将来の方向性
There are several future directions for research on N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. One direction is to further elucidate the compound's mechanism of action. Understanding the molecular targets of N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide will enable the design of more targeted experiments to investigate its pharmacological properties. Another direction is to investigate the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of derivatives of N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the reaction of 1,3-benzodioxole with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2-thienyl isocyanate to form N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease have been the focus of research on N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
製品名 |
N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C19H14N2O4S |
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-(thiophene-2-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c22-18(12-3-8-15-16(10-12)25-11-24-15)20-13-4-6-14(7-5-13)21-19(23)17-2-1-9-26-17/h1-10H,11H2,(H,20,22)(H,21,23) |
InChIキー |
HEAZTGTZRMEDBI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)


![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)